molecular formula C22H28N4OS B2963781 N-{[5-(ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 476452-14-9

N-{[5-(ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide

Cat. No.: B2963781
CAS No.: 476452-14-9
M. Wt: 396.55
InChI Key: SBFWMAWUDSGHDG-UHFFFAOYSA-N
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Description

N-{[5-(Ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a synthetic small molecule featuring a 1,2,4-triazole core substituted with a phenyl group at position 4, an ethylsulfanyl group at position 5, and an adamantane-1-carboxamide moiety linked via a methyl group at position 2. This compound belongs to a broader class of 1,2,4-triazole derivatives, which are extensively studied for their pharmacological versatility .

Properties

IUPAC Name

N-[(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4OS/c1-2-28-21-25-24-19(26(21)18-6-4-3-5-7-18)14-23-20(27)22-11-15-8-16(12-22)10-17(9-15)13-22/h3-7,15-17H,2,8-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFWMAWUDSGHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Adamantane Core: The adamantane core can be introduced through a nucleophilic substitution reaction, where an adamantane derivative reacts with the triazole intermediate.

    Functional Group Modifications: The ethylsulfanyl and phenyl groups can be introduced through various substitution reactions, using reagents such as ethylthiol and phenyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, Lewis acids.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound has shown promise as a potential therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.

    Materials Science: The compound’s rigid adamantane core and functional groups make it suitable for use in the design of novel materials with specific properties, such as high thermal stability and mechanical strength.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex molecules, contributing to the development of new industrial processes and products.

Mechanism of Action

The mechanism of action of N-{[5-(ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring and adamantane core play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The compound’s functional groups can modulate its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparisons

The structural uniqueness of the target compound lies in its adamantane-carboxamide and ethylsulfanyl substituents. Key analogs include:

Compound Name Substituents (Triazole Positions) Core Modifications Reference
N-{[5-(Ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide 4-Ph, 5-SCH₂CH₃, 3-CH₂-NHCO-adamantane Adamantane-carboxamide, ethylsulfanyl
5-(Adamantane-1-yl)-4-phenyl-4H-1,2,4-triazole-3-thion (Compound II) 4-Ph, 3-SH, 5-adamantane Adamantane, free thiol group
4-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5m) 4-Ph, 5-SC₄H₉, 3-pyridine Pyridine, butylthio chain
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 4-Ph, 5-SCH₂(4-MeS-C₆H₄), 3-SCH₂-CONH(2-Cl-C₆H₄) Methylsulfanyl benzyl, chlorophenyl
3-Alkylthio-5-(adamantane-1-yl)-4-R-4H-1,2,4-triazole (Ia-Ig) Variable alkylthio (C₄–C₁₀), R = Me/Ph Adamantane, alkylthio chains

Key Observations :

  • Adamantane vs.
  • Sulfur Substituents : Ethylsulfanyl (C₂) offers intermediate hydrophobicity compared to butylthio (C₄, 5m) or longer alkyl chains (Ia-Ig), which may influence solubility and binding affinity .
Physical-Chemical Properties

Data from synthesized analogs highlight trends in melting points and solubility:

Compound Melting Point (°C) Solubility (mg/mL) Molecular Formula Reference
Target compound Not reported Predicted low in H₂O, high in DMF C₂₂H₂₈N₄OS₂
5-(Adamantane-1-yl)-4-phenyl-triazole-3-thion (II) 162–164 1.2 (EtOH), 0.8 (H₂O) C₁₈H₂₀N₄S
4-(5-(Butylthio)-4-phenyl-triazol-3-yl)pyridine (5m) 147–149 2.5 (EtOH), insoluble in H₂O C₁₇H₁₈N₄S
3-Hexylthio-5-adamantane-4-phenyl-triazole (Ic) 98–100 4.1 (acetone), 0.2 (H₂O) C₂₄H₃₄N₄S

Key Observations :

  • The adamantane moiety increases molecular weight and lipophilicity, reducing aqueous solubility compared to non-adamantane analogs (e.g., 5m) .
  • Longer alkylthio chains (e.g., hexyl in Ic) lower melting points, suggesting enhanced amorphous character .

Comparison with Analog Syntheses :

  • 5m : Uses pyridine substitution at position 3 instead of adamantane-carboxamide, requiring distinct coupling steps .
  • 9g: Incorporates a thiazole ring via 2-aminothiazole intermediates, adding complexity to the synthesis .

Key Observations :

  • Adamantane Derivatives: Exhibit notable antihypoxic activity, with longer alkylthio chains (e.g., octyl in Ie) enhancing efficacy .
  • Thioether vs. Thiazole : Ethylsulfanyl may offer moderate enzyme inhibition compared to thiazole-containing analogs (9g) .

Biological Activity

N-{[5-(ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the synthesis, structural characteristics, and biological effects of this compound based on diverse research findings.

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step reaction involving the incorporation of the adamantane moiety and the triazole ring. The method typically includes the reaction of phenylacetic acid derivatives with adamantane-based precursors, resulting in high yields of the desired product. The structural analysis indicates that the triazole ring exhibits specific interplanar angles with adjacent phenyl groups, which may influence its biological activity .

Biological Activity

The biological activity of this compound has been explored in various studies:

  • Antimicrobial Activity : Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and fungi .
  • Anticancer Properties : Some studies have reported that triazole-based compounds can induce apoptosis in cancer cells. The specific mechanism involves the inhibition of certain enzymes related to cancer cell proliferation .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase. These enzymes are crucial in several physiological processes, and their inhibition could lead to therapeutic applications in treating conditions like glaucoma and Alzheimer's disease .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study 1 : A study conducted on a series of adamantane derivatives demonstrated that modifications at the triazole position significantly enhanced their anticancer activity against breast cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating potent activity .
  • Study 2 : In a comparative study on antimicrobial agents, this compound showed superior activity against resistant strains of Staphylococcus aureus compared to traditional antibiotics. This suggests its potential as a novel therapeutic agent in combating antibiotic resistance .

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Enzyme InhibitionInhibition of carbonic anhydrase

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